molecular formula C9H10N4S B11069963 N-(2,4-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine

N-(2,4-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B11069963
M. Wt: 206.27 g/mol
InChI Key: TWSJVASQYSQZOP-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-5-YL)AMINE: is an organic compound that belongs to the class of thiatriazoles This compound is characterized by the presence of a thiatriazole ring attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-5-YL)AMINE typically involves the following steps:

    Formation of the Thiatrazole Ring: The thiatriazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, where the thiatriazole ring reacts with a dimethylphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-5-YL)AMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiatriazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiatriazole derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-5-YL)AMINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-5-YL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-5-YL)AMINE: can be compared with other thiatriazole derivatives:

    N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-3-YL)AMINE: Similar structure but different position of the thiatriazole ring.

    N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-4-YL)AMINE: Another isomer with a different substitution pattern.

The uniqueness of N-(2,4-DIMETHYLPHENYL)-N-(1,2,3,4-THIATRIAZOL-5-YL)AMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)thiatriazol-5-amine

InChI

InChI=1S/C9H10N4S/c1-6-3-4-8(7(2)5-6)10-9-11-12-13-14-9/h3-5H,1-2H3,(H,10,11,13)

InChI Key

TWSJVASQYSQZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=NS2)C

Origin of Product

United States

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